An In-depth Technical Guide to 2-Ethoxycarbonyl-4-iodobenzophenone (CAS No. 890098-45-0)
An In-depth Technical Guide to 2-Ethoxycarbonyl-4-iodobenzophenone (CAS No. 890098-45-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-ethoxycarbonyl-4-iodobenzophenone (CAS No. 890098-45-0), a substituted benzophenone of interest in synthetic organic chemistry and potentially in medicinal chemistry. This document delves into the compound's chemical identity, synthesis strategies, potential applications, and spectroscopic profile. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in the synthesis and evaluation of novel chemical entities.
Introduction and Chemical Identity
2-Ethoxycarbonyl-4-iodobenzophenone is a poly-substituted aromatic ketone. Its structure is characterized by a benzophenone core with an ethoxycarbonyl group at the 2-position and an iodine atom at the 4-position of one of the phenyl rings. The presence of these distinct functional groups—an ester, a ketone, and an aryl iodide—makes it a versatile intermediate for further chemical modifications.
Table 1: Chemical Identity of 2-Ethoxycarbonyl-4-iodobenzophenone
| Property | Value |
| CAS Number | 890098-45-0 |
| Molecular Formula | C₁₆H₁₃IO₃ |
| Molecular Weight | 380.18 g/mol |
| IUPAC Name | Ethyl 2-benzoyl-5-iodobenzoate |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)I)C(=O)C2=CC=CC=C2 |
| InChI Key | InChI=1S/C16H13IO3/c1-2-20-16(19)13-10-11(17)8-9-12(13)15(18)14-6-4-3-5-7-14/h3-10H,2H2,1H3 |
Synthesis Strategies
The synthesis of 2-ethoxycarbonyl-4-iodobenzophenone can be approached through established methods for forming biaryl ketones, primarily leveraging Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the availability of starting materials and the desired scale of the reaction.
Retrosynthetic Analysis
A logical retrosynthetic analysis suggests two primary disconnection approaches:
Caption: Retrosynthetic analysis of 2-ethoxycarbonyl-4-iodobenzophenone.
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones[1]. This approach would involve the acylation of an iodo-substituted aromatic ring with an appropriate acylating agent.
Workflow for Friedel-Crafts Acylation:
Caption: Proposed Friedel-Crafts acylation and esterification workflow.
Experimental Protocol (Hypothetical):
-
Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane), add 4-iodobenzoyl chloride (1.0 eq).
-
Slowly add ethylbenzene (1.0 eq) to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Esterification: The resulting carboxylic acid intermediate is then esterified using a standard Fischer esterification protocol with ethanol and a catalytic amount of sulfuric acid.
-
Purify the final product by column chromatography on silica gel.
Self-Validation: The regioselectivity of the Friedel-Crafts acylation can be a challenge. The directing effects of the substituents on the aromatic rings must be carefully considered to favor the desired isomer. The use of milder Lewis acids or alternative acylating agents might be necessary to improve selectivity.
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds[2][3]. This approach offers high functional group tolerance and generally proceeds with high regioselectivity.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Experimental Protocol (Adapted from similar syntheses)[2]:
-
To a reaction vessel, add ethyl 2-bromobenzoate (1.0 eq), (4-iodophenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethoxycarbonyl-4-iodobenzophenone.
Self-Validation: The success of the Suzuki-Miyaura coupling is dependent on the choice of catalyst, ligand, base, and solvent system. The presence of the ester group may require optimization of the reaction conditions to avoid hydrolysis. The use of a recyclable heterogeneous catalyst like Pd/C could offer a more sustainable approach[4].
Potential Applications in Research and Drug Development
While specific biological activity data for 2-ethoxycarbonyl-4-iodobenzophenone is not widely published, the benzophenone scaffold is a known pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[5][6][7].
The presence of the iodine atom makes this compound a valuable intermediate for further diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)[8][9]. This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
The ethoxycarbonyl group can serve as a handle for further modifications, such as conversion to an amide or a carboxylic acid, which can modulate the compound's physicochemical properties and biological activity. It can also act as a protecting group in certain synthetic sequences[10].
Spectroscopic Profile (Predicted)
Table 2: Predicted Spectroscopic Data for 2-Ethoxycarbonyl-4-iodobenzophenone
| Technique | Predicted Key Features |
| ¹H NMR (CDCl₃) | Ethyl Group: Triplet (~1.4 ppm, 3H), Quartet (~4.4 ppm, 2H). Aromatic Protons: Complex multiplets in the range of 7.2-8.0 ppm. The protons on the iodo-substituted ring will likely show distinct splitting patterns due to the electronic effects of the iodine and ethoxycarbonyl groups. |
| ¹³C NMR (CDCl₃) | Carbonyl Carbon (Ketone): ~195-198 ppm. Carbonyl Carbon (Ester): ~165-168 ppm. Ethyl Group: ~61 ppm (-CH₂-), ~14 ppm (-CH₃). Aromatic Carbons: Multiple signals in the range of 125-140 ppm. The carbon bearing the iodine atom will be at a lower field. |
| IR (KBr or thin film) | C=O Stretch (Ketone): ~1660-1680 cm⁻¹. C=O Stretch (Ester): ~1715-1735 cm⁻¹. C-O Stretch (Ester): ~1250-1300 cm⁻¹ and ~1050-1150 cm⁻¹. Aromatic C-H Stretch: ~3000-3100 cm⁻¹. Aromatic C=C Stretch: ~1450-1600 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 380. Key Fragments: Loss of -OCH₂CH₃ (m/z = 335), loss of -COOCH₂CH₃ (m/z = 307), benzoyl cation (m/z = 105), and fragments corresponding to the iodo-substituted phenyl ring. |
Experimental Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer[11].
-
IR Spectroscopy: Prepare a KBr pellet or a thin film of the compound on a salt plate and acquire the spectrum using an FT-IR spectrometer[13].
-
Mass Spectrometry: Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., electron ionization or electrospray ionization) to obtain the mass spectrum[12].
Conclusion
2-Ethoxycarbonyl-4-iodobenzophenone is a valuable synthetic intermediate with potential applications in the development of novel chemical entities. Its synthesis can be achieved through established organic reactions such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling, with the latter likely offering better regioselectivity. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, making it an attractive building block for medicinal chemistry and materials science. Further research is warranted to explore the specific biological activities of this compound and its derivatives.
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